Alogliptin Related Compound 15 is a derivative of alogliptin, which is a well-known dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes. Alogliptin functions by increasing the levels of incretin hormones, thereby enhancing insulin secretion and decreasing glucagon levels. This compound is classified under the category of antidiabetic agents, specifically targeting the Dipeptidyl Peptidase-4 enzyme.
Alogliptin Related Compound 15 is synthesized as part of research efforts to develop novel Dipeptidyl Peptidase-4 inhibitors with improved efficacy and safety profiles. It falls under the broader classification of pyrimidin-dione compounds, which are characterized by their structural features that allow them to interact effectively with biological targets involved in glucose metabolism.
The synthesis of Alogliptin Related Compound 15 involves multiple steps that utilize various chemical reactions. A notable method includes the condensation of key intermediates, such as aminopiperidine derivatives and spirocyclic rings. The preparation typically employs techniques like alkylation and cyclization to form the desired compound efficiently.
Alogliptin Related Compound 15 features a complex molecular structure that includes a pyrimidine ring system and a piperidine moiety. The presence of various substituents on these rings contributes to its pharmacological properties.
The molecular formula for Alogliptin Related Compound 15 is typically represented as C14H19N3O2, with a molecular weight around 263.33 g/mol. Detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its identity and purity.
The primary chemical reactions involved in synthesizing Alogliptin Related Compound 15 include:
The synthesis process often utilizes solvents such as dimethylformamide or tetrahydrofuran, along with bases like sodium hydride to facilitate reactions effectively. Reaction conditions such as temperature and time are optimized to maximize yield and purity.
Alogliptin Related Compound 15 acts primarily by inhibiting the Dipeptidyl Peptidase-4 enzyme, which leads to an increase in incretin levels. This mechanism results in:
Alogliptin Related Compound 15 is primarily used in scientific research aimed at developing new therapeutic agents for type 2 diabetes management. Its applications include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: